molecular formula C21H27N3O4S B11314323 4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11314323
M. Wt: 417.5 g/mol
InChI Key: BHBHWLGZYRVXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a tetrahydrophthalazinone core

Preparation Methods

The synthesis of 4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps. The starting materials typically include 4-ethyl-3-(morpholin-4-ylsulfonyl)benzoic acid and other reagents that facilitate the formation of the tetrahydrophthalazinone core. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The sulfonyl group and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing tetrahydrophthalazinones and morpholine derivatives. Compared to these compounds, 4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

4-(4-ethyl-3-morpholin-4-ylsulfonylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O4S/c1-3-15-8-9-16(14-19(15)29(26,27)24-10-12-28-13-11-24)20-17-6-4-5-7-18(17)21(25)23(2)22-20/h8-9,14H,3-7,10-13H2,1-2H3

InChI Key

BHBHWLGZYRVXEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.